molecular formula C22H40O3 B8785955 5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one CAS No. 112764-00-8

5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one

Cat. No.: B8785955
CAS No.: 112764-00-8
M. Wt: 352.6 g/mol
InChI Key: BLXCWAINNUGTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one is a synthetic organic compound belonging to the class of 5,6-dihydro-2H-pyran-2-ones These compounds are characterized by a six-membered lactone ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one typically involves the following steps:

    Formation of the Lactone Ring: The lactone ring can be formed through an intramolecular cyclization reaction. This often involves the use of a precursor molecule containing both a hydroxyl group and a carboxylic acid group.

    Substitution Reactions: The hexyl and undecyl groups can be introduced through substitution reactions. These reactions may involve the use of alkyl halides and a suitable base to facilitate the substitution.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Alkyl halides and bases like sodium hydroxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a diol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one involves its interaction with specific molecular targets. The hydroxyl group and the lactone ring play crucial roles in its reactivity and interactions with biological molecules. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Undecyl-5,6-dihydro-2H-pyran-2-one
  • 5,6-Dihydro-2H-pyran-2-one
  • 3-Hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one

Uniqueness

5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

112764-00-8

Molecular Formula

C22H40O3

Molecular Weight

352.6 g/mol

IUPAC Name

5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C22H40O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19,23H,3-18H2,1-2H3

InChI Key

BLXCWAINNUGTQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1CC(=C(C(=O)O1)CCCCCC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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